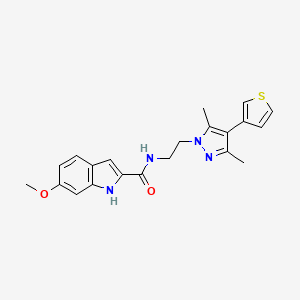

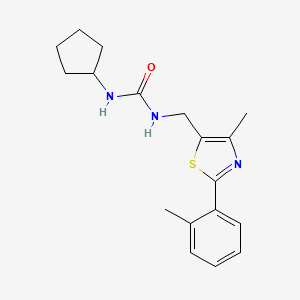

![molecular formula C22H21N7O2 B2651916 6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863018-58-0](/img/structure/B2651916.png)

6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is a derivative of 2-(4-phenylpiperazin-1-yl)pyrimidine . It’s related to a series of compounds that were designed and synthesized for the treatment of Alzheimer’s disease (AD) as acetylcholinesterase inhibitors (AChEIs) .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides . When heated under reflux with MeONa in BuOH, these acylated 5-acetyl-4-aminopyrimidines are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenylpiperazinyl group attached to a triazolopyrimidinone core . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation, cyclization, and possibly other steps depending on the specific synthetic route . The exact reactions would depend on the starting materials and conditions used.Wissenschaftliche Forschungsanwendungen

Phosphodiesterase Inhibition and Antihypertensive Activity

Compounds closely related to the chemical have been synthesized and evaluated for their inhibition of cyclic GMP-specific phosphodiesterase (type V), demonstrating significant enzymatic and cellular activity. These activities suggest potential for exploring cardiovascular therapeutic applications, specifically regarding antihypertensive effects. Notable compounds in this category showed significant in vivo oral antihypertensive activity, highlighting their potential as lead compounds for further drug development in cardiovascular disease management (Dumaitre & Dodic, 1996).

Anticancer and Anti-inflammatory Agents

Research on analogs of the compound has revealed significant anticancer and anti-5-lipoxygenase activities. Novel series of derivatives were synthesized and showed cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) discussions in these studies offer insights into designing more potent analogs with targeted anticancer properties (Rahmouni et al., 2016). Additionally, certain derivatives have been identified with significant anti-inflammatory properties without ulcerogenic activity, indicating their potential as safer nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi et al., 1983).

Antibacterial Activity

Further studies have demonstrated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. These findings suggest the potential for developing new antimicrobial agents based on structural analogs of the compound , addressing the need for new treatments in the face of antibiotic resistance (Ali et al., 2003).

Neurodegenerative Disease Research

Compounds with a similar structural framework have been explored for their role in treating cognitive impairments associated with neurodegenerative and neuropsychiatric diseases. These compounds act as inhibitors of phosphodiesterase 1 (PDE1), with potential applications in improving cognitive functions in disorders such as schizophrenia and Alzheimer's disease (Li et al., 2016).

Wirkmechanismus

The mechanism of action of this compound is likely related to its inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain . This could potentially make it useful in the treatment of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7O2/c30-19(27-13-11-26(12-14-27)17-7-3-1-4-8-17)15-28-16-23-21-20(22(28)31)24-25-29(21)18-9-5-2-6-10-18/h1-10,16H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEMGMDVOOXBQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

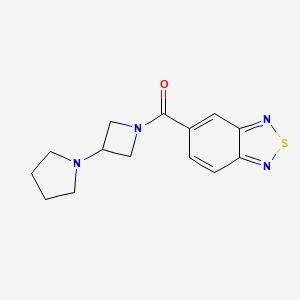

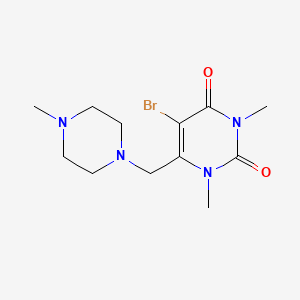

![N-(4-fluorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2651838.png)

![2-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2651842.png)

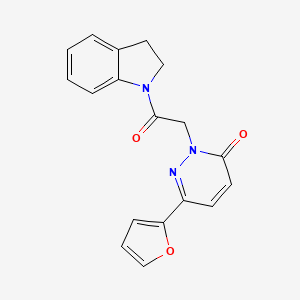

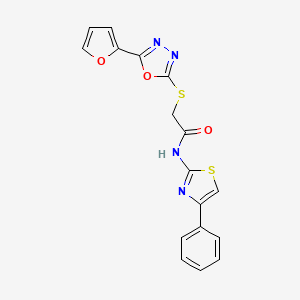

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acrylamide](/img/structure/B2651843.png)

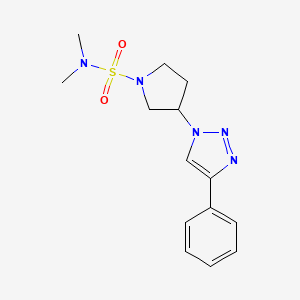

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![(2Z)-8-methoxy-2-{[3-(propan-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2651850.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)